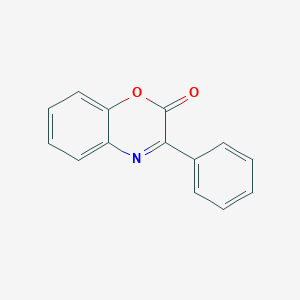
2H-1,4-Benzoxazin-2-one, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in pharmaceuticals and materials science. The core structure of benzoxazinones is found in various natural products and synthetic drugs, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-2H-1,4-benzoxazin-2-one involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol. This reaction is typically catalyzed by ammonium niobium oxalate (ANO) and carried out in polyethylene glycol (PEG-400) as the solvent . Another method includes microwave-assisted, palladium-catalyzed regioselective halogenation using N-halosuccinimide .
Industrial Production Methods
Industrial production methods for 3-Phenyl-2H-1,4-benzoxazin-2-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form peroxides.
Reduction: Reduction reactions can modify the benzoxazinone ring, although specific conditions and reagents are less commonly reported.
Substitution: Halogenation reactions using N-halosuccinimide are common, leading to regioselective halogenated products.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used for peroxidation.
Substitution: N-halosuccinimide in the presence of a palladium catalyst is used for halogenation.
Major Products
Scientific Research Applications
3-Phenyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the heterocyclic ring plays a crucial role in directing regioselective reactions, which can be exploited in drug design and development . The compound’s bioactivity is attributed to its ability to interact with various biological targets, although detailed pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-3-phenyl-2H-1,4-benzoxazin-2-one
- 6-Chloro-3-phenyl-2H-1,4-benzoxazin-2-one
- 3-Chloro-2H-1,4-benzoxazin-2-one
- 6,8-Dichloro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
3-Phenyl-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
27990-57-4 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-phenyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H |
InChI Key |
YYPMRNQIJSHAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















